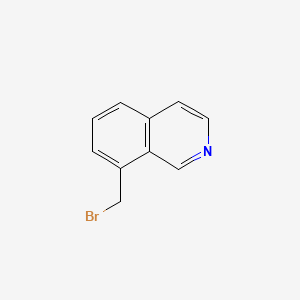

8-(Bromomethyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Bromomethyl)isoquinoline is a condensed heterocyclic compound . It is also known as a derivative of isoquinoline .

Synthesis Analysis

Efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times .Molecular Structure Analysis

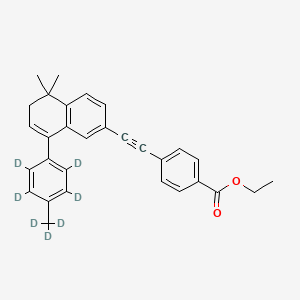

The molecular formula of 8-(Bromomethyl)isoquinoline is C10H8BrN . The molecular weight is 222.08 .Chemical Reactions Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization .Physical And Chemical Properties Analysis

The molecular formula of 8-(Bromomethyl)isoquinoline is C10H8BrN and the molecular weight is 222.08 .Applications De Recherche Scientifique

Synthesis of Isoquinoline Derivatives

8-(Bromomethyl)isoquinoline can be used in the synthesis of isoquinoline and its derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .

Catalyst-free Processes in Water

The compound can also be used in catalyst-free processes in water to synthesize isoquinoline . This is a more environmentally friendly method of synthesis, reducing the need for potentially harmful catalysts .

Drug Design and Development

8-(Bromomethyl)isoquinoline and its derivatives are considered as targets for the development of synthetic strategies and evaluation of biological activities . This class of aromatic compounds has a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .

Dyes Industry

Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .

Bromination of Organic Molecules

Bromoquinolines, such as 8-(Bromomethyl)isoquinoline, have become important tools for chemists as precursors for carbon-carbon bond formation to afford novel substituted quinoline derivatives . These have potential applications in the pharmaceutical and material industries .

In Silico, In Vitro, and In Vivo Evaluation

The efficacy of isoquinoline and related alkaloids, which can be synthesized using 8-(Bromomethyl)isoquinoline, has been justified in various scientific reports including in silico, in vitro, and in vivo evaluation . This has led to a slew of human clinical trials to assess the safety, pharmacokinetics, and pharmacodynamic effectiveness in a variety of viral pathologies .

Mécanisme D'action

Target of Action

The primary target of 8-(Bromomethyl)isoquinoline is CD26 , also known as Dipeptidyl Peptidase-4 (DPP4) . CD26/DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism, immune regulation, and signal transduction .

Mode of Action

8-(Bromomethyl)isoquinoline acts as an inhibitor of CD26/DPP4 . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrates, thereby modulating the biological processes that the enzyme is involved in .

Biochemical Pathways

CD26/DPP4 is known to be involved in a variety of biological processes, including glucose metabolism, immune response, and signal transduction .

Result of Action

The inhibition of CD26/DPP4 by 8-(Bromomethyl)isoquinoline can lead to a variety of molecular and cellular effects, depending on the specific biological context. For instance, in the context of glucose metabolism, inhibition of CD26/DPP4 can lead to increased levels of incretin hormones, which stimulate insulin secretion, thereby potentially having a hypoglycemic effect .

Safety and Hazards

Propriétés

IUPAC Name |

8-(bromomethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNMLTSJDRYDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Bromomethyl)isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

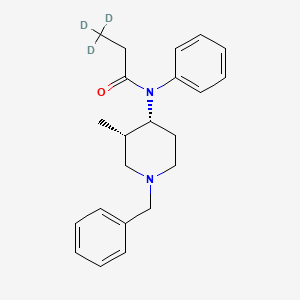

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

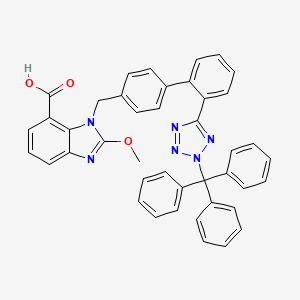

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)